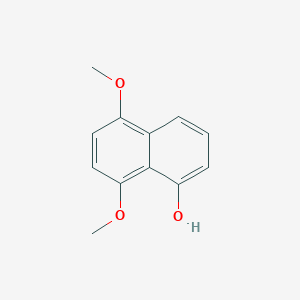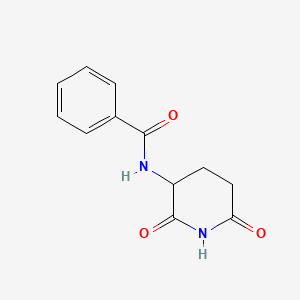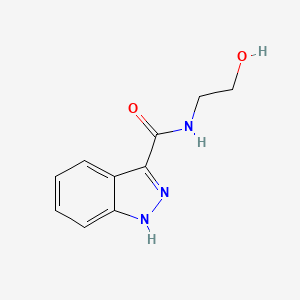
5,8-dimethoxynaphthalen-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,8-dimethoxynaphthalen-1-ol is a derivative of naphthalene, a class of arenes consisting of two ortho-fused benzene rings. Naphthalene derivatives are known for their diverse biological activities, including antimicrobial, antioxidant, cytotoxic, anti-inflammatory, anti-protozoal, and anti-platelet aggregation properties .
Preparation Methods
The synthesis of 5,8-dimethoxynaphthalen-1-ol typically involves the methoxylation of 1-naphthalenol. This can be achieved through various synthetic routes, including:
Methoxylation Reaction: Using methanol and a suitable catalyst under controlled conditions to introduce methoxy groups at the 5 and 8 positions of 1-naphthalenol.
Industrial Production: Large-scale production may involve the distillation and fractionation of petroleum or coal tar, followed by specific chemical reactions to achieve the desired methoxylation.
Chemical Reactions Analysis
5,8-dimethoxynaphthalen-1-ol undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into various reduced forms, depending on the reagents and conditions used.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the naphthalene ring.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions.
Major Products: The major products formed depend on the specific reactions and conditions, but can include quinones, reduced naphthalenes, and substituted derivatives.
Scientific Research Applications
5,8-dimethoxynaphthalen-1-ol has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of microbial infections and inflammatory conditions.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5,8-dimethoxynaphthalen-1-ol involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes and receptors involved in oxidative stress, inflammation, and microbial growth.
Pathways Involved: The compound may modulate pathways related to antioxidant defense, inflammatory response, and microbial inhibition.
Comparison with Similar Compounds
5,8-dimethoxynaphthalen-1-ol can be compared with other similar naphthalene derivatives:
1-Naphthalenol, 5,7-dimethoxy-: Similar structure but with methoxy groups at the 5 and 7 positions.
5,8-dimethoxynaphthalen-1-ol6-methyl-2-nitroso-: Contains additional methyl and nitroso groups.
1-Naphthalenol, 5,6,7,8-tetrahydro-: A reduced form of naphthalene with hydrogenated rings .
Properties
CAS No. |
91963-30-3 |
|---|---|
Molecular Formula |
C12H12O3 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
5,8-dimethoxynaphthalen-1-ol |
InChI |
InChI=1S/C12H12O3/c1-14-10-6-7-11(15-2)12-8(10)4-3-5-9(12)13/h3-7,13H,1-2H3 |
InChI Key |
HJQLKIQZCKLQAA-UHFFFAOYSA-N |
SMILES |
COC1=C2C=CC=C(C2=C(C=C1)OC)O |
Canonical SMILES |
COC1=C2C=CC=C(C2=C(C=C1)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-({[9-(4-Nitrophenyl)-8-oxo-4,5,6,7,8,9-hexahydro[1,2,4]triazolo[5,1-b]quinazolin-2-yl]thio}methyl)benzoic acid](/img/structure/B1661460.png)

![1-[Benzyl(methyl)amino]propan-2-ol](/img/structure/B1661463.png)
![N'-[(E)-phenylmethylidene]cyclopropanecarbohydrazide](/img/structure/B1661465.png)






